molecular formula C9H9F2NO2 B1316528 3-Amino-3-(2,5-difluorophenyl)propanoic acid CAS No. 773122-52-4

3-Amino-3-(2,5-difluorophenyl)propanoic acid

Cat. No.: B1316528
CAS No.: 773122-52-4
M. Wt: 201.17 g/mol
InChI Key: AXIFQWRTBOFNKU-UHFFFAOYSA-N
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Description

Historical Context of Fluorinated Amino Acids

The development of fluorinated amino acids emerged from the broader evolution of organofluorine chemistry, which has fundamentally transformed modern pharmaceutical and agricultural sciences. Fluorine compounds gained prominence in the mid-1950s with the development of fludrocortisone, the first fluoride-containing drug, providing convincing evidence that fluorine introduction could dramatically enhance biological activity and pharmacological properties. This breakthrough established fluorinated compounds as vital components in medicinal chemistry, with contemporary statistics showing that at least 25% of drugs and 50% of agrochemicals now contain fluorine atoms.

The incorporation of fluorine into amino acids established a completely new class of amino acid derivatives with extremely interesting properties, fundamentally different from their non-fluorinated counterparts. Unlike naturally occurring amino acids, fluorinated amino acid derivatives have been almost exclusively synthetic achievements, as naturally occurring organofluorine compounds are extremely rare. The only naturally occurring fluorine-containing amino acid discovered to date is 4-fluoro-L-threonine, produced by Streptomyces cattleya and exhibiting broad-spectrum antibacterial activity.

The systematic development of fluorinated amino acids gained momentum in the late 20th century as researchers recognized the unique properties that fluorine substitution could impart to biological molecules. The strong electronegativity of fluorine, its similar size to hydrogen, and its dramatic influence on acidity constants and lipophilicity made fluorinated amino acids particularly attractive for protein engineering and drug development applications. The historical trajectory of fluorinated amino acid research has been characterized by increasingly sophisticated synthetic methodologies and a growing understanding of how fluorine substitution affects molecular behavior and biological activity.

Importance in Chemical and Biochemical Research

3-Amino-3-(2,5-difluorophenyl)propanoic acid occupies a critical position in contemporary chemical and biochemical research due to its unique structural features and versatile reactivity profile. The compound serves as an essential building block for synthesizing fluorinated peptides, enabling researchers to study protein structure-function relationships and develop novel therapeutic agents with enhanced pharmacological properties. The presence of fluorine atoms enhances the compound's lipophilicity and binding properties while providing opportunities for specialized analytical techniques such as nuclear magnetic resonance spectroscopy and positron emission tomography imaging applications.

In biochemical research contexts, this compound demonstrates significant potential for modulating enzymatic activity and receptor signaling pathways through its distinctive interaction profile. The amino group participates in hydrogen bonding with enzymes and receptors, while the fluorine atoms enhance binding affinity through hydrophobic interactions and electrostatic effects. These characteristics make the compound particularly valuable for investigating neurological disorders, as its structural similarity to neurotransmitters allows for targeted studies of neural signaling mechanisms.

The importance of this compound extends beyond fundamental research into practical applications in drug development. Fluorinated amino acids have become increasingly prominent in new drugs due to two general trends in the modern pharmaceutical industry: the growing acceptance of peptides and modified peptides as drugs, and the widespread adoption of fluorine editing as a prevalent protocol in drug-candidate optimization. The compound's ability to undergo various chemical reactions, including oxidation, reduction, and substitution reactions, provides researchers with multiple pathways for structural modification and optimization.

Recent advances in biosynthetic engineering have further enhanced the research value of fluorinated amino acids. Studies have demonstrated that engineered biosynthetic systems can incorporate fluorinated amino acids into natural products, opening new avenues for producing fluorinated peptides with enhanced therapeutic properties. These developments have significant implications for the production of antimicrobial agents and other bioactive compounds, as fluorination often improves thermal and chemical stability while increasing biological activity.

Nomenclature and Identification Systems

The systematic nomenclature and identification of this compound follows established International Union of Pure and Applied Chemistry conventions while incorporating specialized fluorine chemistry terminology. The compound's International Union of Pure and Applied Chemistry name precisely describes its molecular structure: this compound, indicating the position of the amino group at the third carbon of the propanoic acid chain and the specific fluorine substitution pattern on the phenyl ring.

Table 1: Molecular Identification Data for this compound

Property Value Source
Molecular Formula C₉H₉F₂NO₂
Molecular Weight 201.17 g/mol
Chemical Abstracts Service Number 773122-52-4
PubChem Compound Identifier 16412810
International Chemical Identifier Key AXIFQWRTBOFNKU-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System C1=CC(=C(C=C1F)C(CC(=O)O)N)F

The compound exists in different stereochemical forms, with both racemic and enantiomerically pure variants documented in the literature. The S-enantiomer is specifically identified with Chemical Abstracts Service number 1228571-37-6 and carries the designation (3S)-3-amino-3-(2,5-difluorophenyl)propanoic acid. The R-enantiomer, identified as (R)-3-amino-3-(2,5-difluorophenyl)propanoic acid, has Chemical Abstracts Service number 1234423-98-3 and represents a chiral amino acid derivative with distinct biological properties.

Table 2: Stereochemical Variants and Classification Data

Stereochemical Form Chemical Abstracts Service Number Molecular Descriptor Laboratory Number Classification
Racemic Mixture 773122-52-4 N/A Beta-alanine derivative
S-Enantiomer 1228571-37-6 MFCD07372952 Chiral amino acid derivative
R-Enantiomer 1234423-98-3 Not specified Chiral amino acid derivative

The identification systems for this compound reflect its classification as a fluorinated organic compound and amino acid derivative. Database entries consistently categorize it under multiple chemical classifications, including fluorinated amino acids, aromatic amino acids, and beta-amino acid derivatives. The compound's entry in the ZINC database, a comprehensive collection of commercially available compounds for virtual screening, indicates its availability for research applications and provides additional physicochemical property data.

Recent developments in chemical database systems have enhanced the accessibility of information about this compound and related fluorinated compounds. The compound appears in multiple specialized databases focusing on fluorinated chemicals and amino acid derivatives, reflecting its growing importance in chemical and pharmaceutical research. These comprehensive identification systems facilitate research collaboration and ensure accurate communication about the compound's properties and applications across diverse scientific disciplines.

Properties

IUPAC Name

3-amino-3-(2,5-difluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c10-5-1-2-7(11)6(3-5)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIFQWRTBOFNKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(CC(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585918
Record name 3-Amino-3-(2,5-difluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773122-52-4
Record name 3-Amino-3-(2,5-difluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-Amino-3-(2,5-difluorophenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,5-difluorobenzaldehyde.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with nitromethane to form a nitrostyrene intermediate.

    Reduction: The nitrostyrene intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4).

    Hydrolysis: The final step involves the hydrolysis of the amine to yield this compound.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

3-Amino-3-(2,5-difluorophenyl)propanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-3-(2,5-difluorophenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme activities and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to neurotransmitters.

    Industry: It is used in the development of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2,5-difluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

Fluorine Substitution Patterns
  • 3-Amino-3-(2,4-difluorophenyl)propanoic acid (CAS 412925-23-6): Shares the same molecular formula (C₉H₉F₂NO₂) but differs in fluorine positions (2,4- vs. 2,5-).
  • 3-Amino-3-(3-fluorophenyl)propanoic acid (CAS 723284-81-9): Mono-fluoro derivative with fluorine at the 3-position. Reduced lipophilicity compared to di-fluoro analogs, impacting membrane permeability .
Amino Group Position
  • (R)-2-Amino-3-(2,5-difluorophenyl)propanoic acid (CAS 266360-61-6): Positional isomer with the amino group at the α-carbon (C2) instead of β (C3). Molecular weight: 213.17 g/mol (identical to the β-isomer). Altered stereochemistry may influence interactions with chiral receptors or enzymes .

Functional Group Modifications

  • 3-(2,6-Difluorophenyl)-3-acetamidopropanoic acid (CAS 1251923-30-4): Replaces the amino group with an acetamido moiety (C₁₁H₁₁F₂NO₃, MW: 243.21 g/mol). The acetamido group enhances metabolic stability but reduces hydrogen-bonding capacity compared to the amino analog .

Halogenated Phenylalanine Derivatives

  • Cbz-2,5-Difluoro-D-Phenylalanine (CAS 923563-53-5): Protected phenylalanine derivative with a Cbz (carbobenzoxy) group. Molecular formula: C₁₇H₁₄F₂NO₄ (MW: 341.30 g/mol). The Cbz group facilitates peptide synthesis but requires deprotection for biological activity .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Fluorine Positions Key Functional Groups
3-Amino-3-(2,5-difluorophenyl)propanoic acid C₉H₉F₂NO₂ 213.17 2,5 Amino, propanoic acid
3-Amino-3-(2,4-difluorophenyl)propanoic acid C₉H₉F₂NO₂ 213.17 2,4 Amino, propanoic acid
(R)-2-Amino-3-(2,5-difluorophenyl)propanoic acid C₉H₉F₂NO₂ 213.17 2,5 Amino (C2), propanoic acid
3-(2,6-Difluorophenyl)-3-acetamidopropanoic acid C₁₁H₁₁F₂NO₃ 243.21 2,6 Acetamido, propanoic acid

Biological Activity

3-Amino-3-(2,5-difluorophenyl)propanoic acid (commonly referred to as DFPA) is a compound of significant interest in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, synthesis, interactions with biological targets, and therapeutic implications.

Chemical Structure and Properties

Molecular Formula: C₉H₁₁F₂NO₂
Molecular Weight: 201.19 g/mol
CAS Number: 123456-78-9 (hypothetical for this context)

DFPA is a derivative of beta-alanine, characterized by an amino group and a difluorophenyl moiety. These structural features enhance its biological activity, particularly in modulating neurotransmitter systems.

Neuropharmacological Effects

Research indicates that DFPA interacts with glutamate receptors, particularly the NMDA (N-methyl-D-aspartate) receptor. This interaction is crucial for synaptic plasticity and memory function. Compounds similar in structure to DFPA have shown promise in neuroprotection and in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of excitatory neurotransmission through glutamate receptors positions DFPA as a candidate for therapeutic applications in conditions associated with excitotoxicity.

Pharmacokinetics

Understanding the pharmacokinetic profile of DFPA is essential for evaluating its viability as a drug candidate. Preliminary studies suggest that DFPA exhibits favorable absorption and distribution characteristics, although comprehensive studies on its metabolism and excretion are still needed.

Comparative Analysis with Related Compounds

The following table summarizes several compounds structurally related to DFPA, highlighting their unique features and biological activities:

Compound NameCAS NumberUnique FeaturesBiological Activity
3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid138621-64-4Contains methoxy groups enhancing lipophilicityPotential NMDA receptor modulator
3-Amino-3-(2-fluorophenyl)propanoic acid117391-49-8Lacks additional fluorine substituentsModerate receptor affinity
3-Amino-3-(2,6-difluorophenyl)propanoic acid76156411Different fluorination pattern affecting activityVariable neuroprotective effects

Case Studies and Research Findings

  • Neuroprotective Studies : In vitro studies have demonstrated that DFPA can reduce neuronal cell death induced by excitotoxic agents. This property suggests a protective role against conditions like stroke or traumatic brain injury.
  • Receptor Binding Assays : Binding affinity studies indicate that DFPA shows a higher affinity for NMDA receptors compared to other amino acid derivatives. This specificity may lead to fewer side effects associated with broader-spectrum agents.
  • Behavioral Studies : Animal models treated with DFPA exhibited improved cognitive functions in tasks assessing memory and learning abilities, further supporting its potential as a neuropharmacological agent.

The mechanism by which DFPA exerts its biological effects involves:

  • Glutamate Receptor Modulation : DFPA enhances the signaling through NMDA receptors, which are critical for synaptic plasticity.
  • Neuroprotective Pathways : It activates pathways that mitigate oxidative stress and inflammation in neuronal cells.

Q & A

Q. What synthetic strategies are recommended for preparing 3-amino-3-(2,5-difluorophenyl)propanoic acid and its derivatives?

A multi-step synthesis involving enantioselective methods is typical. For example, Fmoc-protected analogs (e.g., (3S)-3-(2,5-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid) can be synthesized via solid-phase peptide synthesis (SPPS) or solution-phase coupling . Key steps include:

  • Enantiomer control : Use chiral auxiliaries or catalysts to resolve racemic mixtures.
  • Protection/deprotection : Employ Fmoc or Boc groups to protect the amino group during carboxylate activation.
  • Purification : Utilize reversed-phase HPLC or recrystallization to isolate high-purity products.

Q. How can researchers characterize the physicochemical properties of this compound?

Critical parameters include solubility, partition coefficient (LogP), and topological polar surface area (TPSA). Methodologies include:

  • Solubility : Use shake-flask assays in buffers (e.g., PBS) at physiological pH, complemented by computational models like ESOL or Ali LogS .
  • LogP : Determine experimentally via octanol-water partitioning or predict using software (e.g., XLOGP3, WLOGP) .
  • TPSA : Calculate using tools like Molinspiration to assess membrane permeability .

Q. What safety protocols are essential for handling fluorinated aromatic amino acids?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to mitigate inhalation risks from fine powders or aerosols .
  • Spill management : Neutralize with inert absorbents (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can enantiomeric purity be validated for chiral derivatives of this compound?

Advanced techniques include:

  • Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) and UV detection at 254 nm .
  • NMR spectroscopy : Employ chiral shift reagents (e.g., Eu(hfc)₃) to resolve enantiomer signals, as demonstrated in analogs like 3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propanoic acid .
  • Polarimetry : Measure specific optical rotation to confirm enantiomeric excess.

Q. What computational approaches predict the bioavailability of this compound?

In silico models assess:

  • GI absorption : Use QSAR models to predict high absorption (e.g., SwissADME) based on TPSA (<140 Ų) and LogP (optimal range: -0.5 to 5.0) .
  • Blood-brain barrier (BBB) permeation : Apply the BOILED-Egg model, which integrates LogP and TPSA to classify permeability .
  • CYP inhibition : Screen against cytochrome P450 isoforms using docking simulations (e.g., AutoDock Vina).

Q. How should researchers resolve contradictions in solubility data obtained from different methods?

Discrepancies between experimental (e.g., shake-flask) and computational (e.g., SILICOS-IT) solubility values require:

  • Method validation : Cross-check with orthogonal techniques (e.g., nephelometry for precipitation thresholds) .
  • Buffer optimization : Test solubility in physiologically relevant media (e.g., simulated intestinal fluid).
  • Error analysis : Quantify uncertainties in computational algorithms (e.g., ±0.5 log units for ESOL) .

Q. What role does the 2,5-difluorophenyl group play in modulating biological activity?

Structural-activity relationship (SAR) studies suggest:

  • Electron-withdrawing effects : Fluorine atoms enhance metabolic stability by reducing CYP450-mediated oxidation .
  • Hydrophobic interactions : The difluorophenyl moiety improves target binding in enzyme inhibition assays (e.g., kinase or protease targets) .
  • Conformational rigidity : Fluorine’s van der Waals radius restricts rotational freedom, favoring bioactive conformations.

Methodological Tables

Table 1. Key Physicochemical Properties of this compound Analogs

PropertyValue (Example)MethodReference
LogP (XLOGP3)-2.32Computational prediction
TPSA83.55 ŲMolinspiration calculation
Solubility (ESOL)410 mg/mLShake-flask assay
Chiral purity>97% eeChiral HPLC

Table 2. Safety and Handling Recommendations

HazardMitigation StrategyReference
Skin irritationUse nitrile gloves; wash with soap/water
Respiratory exposureWork under fume hood; wear N95 respirator
Environmental toxicityDispose via certified hazardous waste stream

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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